![molecular formula C23H18Cl2N2O B2886559 1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole CAS No. 400084-09-5](/img/structure/B2886559.png)

1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

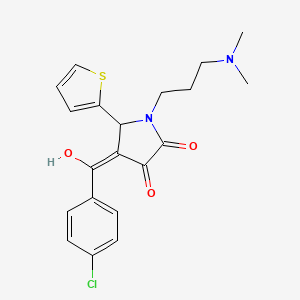

1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole, also known as DCMDP, is a pyrazole-based compound that has been used in scientific research for its numerous applications. It has been used as a synthetic intermediate in the synthesis of various compounds and as a scaffold for the development of new drugs. DCMDP has also been used to study the mechanism of action of enzymes, as well as to study the biochemical and physiological effects of various compounds.

Scientific Research Applications

Novel Synthesis Methods

Recent research has demonstrated innovative synthesis techniques for pyrazole derivatives, emphasizing the versatility of these compounds in scientific research. For instance, novel substituted 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) compounds were synthesized using 1-methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarbox-anilide, showcasing improvements in rates and yields under sonication compared to classical conditions, indicating the efficiency of ultrasound-assisted synthesis methods (Abd El-Rahman, Saleh, & Mady, 2009).

Antimicrobial Activity

The development of novel pyrazole integrated 1,3,4-oxadiazoles has been a significant area of research, with these compounds displaying potent to weak antimicrobial activity. Among them, certain compounds emerged as effective antimicrobial agents, providing new avenues for the development of pharmaceuticals targeting resistant bacteria and fungi (Ningaiah et al., 2014).

Antioxidant Properties

Research into the antioxidant properties of pyrazole derivatives has revealed their potential in mitigating oxidative stress, a factor in various chronic diseases. A study on ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate highlighted its antioxidant susceptibilities through DPPH and hydroxyl radical scavenging methods, showcasing the compound's potential as a beneficial antioxidant (Naveen et al., 2021).

Photochemical Properties

The exploration of photochemical properties in pyrazole derivatives has led to the synthesis of compounds like 1,3-diphenyl-4-(2-chlorobenzal)-5-hydroxypyrazole 4-methylthiosemicarbazone, exhibiting reversible enol-keto photoisomerization. These findings highlight the potential for pyrazole derivatives in developing materials with unique photoresponsive behaviors (Guo et al., 2007).

properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methoxy]-4-methyl-3,5-diphenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2N2O/c1-16-22(17-9-4-2-5-10-17)26-27(23(16)18-11-6-3-7-12-18)28-15-19-20(24)13-8-14-21(19)25/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDCWNBPDOELNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)OCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)

![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)

![N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2886485.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-benzylbenzamide](/img/structure/B2886489.png)

![(E)-N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2886492.png)

methanone](/img/structure/B2886498.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)